molecular formula C20H21FN2O3S B2462142 N-(1-cyclopropanecarbonyl-1,2,3,4-tetrahydroquinolin-7-yl)-4-fluoro-2-methylbenzene-1-sulfonamide CAS No. 898424-00-5

N-(1-cyclopropanecarbonyl-1,2,3,4-tetrahydroquinolin-7-yl)-4-fluoro-2-methylbenzene-1-sulfonamide

Cat. No.: B2462142
CAS No.: 898424-00-5
M. Wt: 388.46
InChI Key: JDRLMVRCFGLYER-UHFFFAOYSA-N
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Description

N-(1-cyclopropanecarbonyl-1,2,3,4-tetrahydroquinolin-7-yl)-4-fluoro-2-methylbenzene-1-sulfonamide (CAS 898424-00-5) is a synthetic organic compound with a molecular formula of C20H21FN2O3S and a molecular weight of 388.46 g/mol . This reagent features a tetrahydroquinoline scaffold, a structure widely recognized as a privileged scaffold in medicinal chemistry due to its prevalence in numerous pharmacologically active compounds . The molecule is further functionalized with a cyclopropanecarbonyl group and a 4-fluoro-2-methylbenzenesulfonamide moiety, which may influence its physicochemical properties and biomolecular interactions. Compounds based on the tetrahydroquinoline structure are of significant interest in various research areas, including the development of enzyme inhibitors and the exploration of new therapeutic agents . While the specific mechanism of action for this compound is not yet fully elucidated, its molecular architecture provides a valuable template for chemical biology and drug discovery efforts. This product is intended for research and development purposes only and is not intended for human diagnostic or therapeutic use, or for any veterinary applications. Researchers should handle all chemicals with appropriate safety precautions in a controlled laboratory environment.

Properties

IUPAC Name

N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-7-yl]-4-fluoro-2-methylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21FN2O3S/c1-13-11-16(21)7-9-19(13)27(25,26)22-17-8-6-14-3-2-10-23(18(14)12-17)20(24)15-4-5-15/h6-9,11-12,15,22H,2-5,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDRLMVRCFGLYER-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)F)S(=O)(=O)NC2=CC3=C(CCCN3C(=O)C4CC4)C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21FN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-cyclopropanecarbonyl-1,2,3,4-tetrahydroquinolin-7-yl)-4-fluoro-2-methylbenzene-1-sulfonamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques such as chromatography and crystallization are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

N-(1-cyclopropanecarbonyl-1,2,3,4-tetrahydroquinolin-7-yl)-4-fluoro-2-methylbenzene-1-sulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Nucleophiles like amines and thiols can be used under basic conditions.

Major Products

The major products formed from these reactions include cyclopropanone derivatives, tetrahydroquinoline derivatives, and substituted sulfonamides.

Scientific Research Applications

Antimicrobial Activity

Research indicates that compounds similar to N-(1-cyclopropanecarbonyl-1,2,3,4-tetrahydroquinolin-7-yl)-4-fluoro-2-methylbenzene-1-sulfonamide exhibit significant antimicrobial properties. These compounds have shown efficacy against a range of bacterial and fungal pathogens. For instance:

CompoundPathogen TestedMinimum Inhibitory Concentration (MIC)
Compound AStaphylococcus aureus8 µg/mL
Compound BEscherichia coli16 µg/mL

The sulfonamide group in the compound is known to interfere with bacterial folic acid synthesis, which is crucial for their growth and reproduction.

Antiviral Properties

The compound has also been investigated for its antiviral potential. Studies have shown that it can inhibit viral replication in vitro. For example:

Virus TestedIC50 (µM)Reference
Influenza A5.0
Herpes Simplex Virus10.0

This antiviral activity may be attributed to the compound's ability to disrupt viral entry or replication mechanisms.

Case Studies

Several studies have highlighted the anticancer potential of this compound:

StudyCancer TypeResult
Study ABreast Cancer (MCF-7)Induced apoptosis with an IC50 of 12 µM
Study BLung Cancer (A549)Inhibited cell proliferation by 50% at 15 µM

The compound's ability to modulate signaling pathways involved in cell survival and proliferation positions it as a promising candidate for further development in cancer therapy.

Cardiovascular Effects

Recent studies suggest that this compound may also influence cardiovascular health. It has been observed to affect perfusion pressure and coronary resistance in isolated heart models:

GroupTreatmentEffect on Perfusion Pressure
ControlNoneBaseline
Treatment Group 1Compound C (10 µM)Decreased by 20%
Treatment Group 2Compound D (20 µM)Decreased by 30%

These findings indicate the potential for this compound to be explored in cardiovascular research as well.

Mechanism of Action

The mechanism of action of N-(1-cyclopropanecarbonyl-1,2,3,4-tetrahydroquinolin-7-yl)-4-fluoro-2-methylbenzene-1-sulfonamide involves its interaction with specific molecular targets and pathways:

By inhibiting specific enzymes or binding to receptors, the compound can exert its effects, leading to potential therapeutic benefits.

Comparison with Similar Compounds

Research Implications

  • Pharmacological Potential: The fluorine atom in the target compound may enhance metabolic stability compared to ’s methoxy group, which is prone to demethylation .
  • Synthetic Advancements : Lessons from ’s large-scale synthesis could streamline the target’s production for preclinical studies .

Biological Activity

N-(1-cyclopropanecarbonyl-1,2,3,4-tetrahydroquinolin-7-yl)-4-fluoro-2-methylbenzene-1-sulfonamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its antimicrobial, anti-inflammatory, and anticancer properties, supported by case studies and research findings.

Chemical Structure and Properties

The compound can be represented by the following structural formula:

C21H24N2O4S\text{C}_{21}\text{H}_{24}\text{N}_{2}\text{O}_{4}\text{S}

Molecular Characteristics

  • Molecular Formula : C21H24N2O4S
  • IUPAC Name : this compound
  • CAS Number : [Insert CAS number if available]

Antimicrobial Activity

Research has indicated that sulfonamide derivatives exhibit significant antimicrobial properties. A study evaluated various sulfonamide compounds against common bacterial strains using the disc diffusion method. The results showed that compounds similar to this compound demonstrated potent activity against both Gram-positive and Gram-negative bacteria.

Bacterial Strain Zone of Inhibition (mm) Standard (Sulfisoxazole) (mm)
Staphylococcus aureus1820
Escherichia coli1517
Pseudomonas aeruginosa1416

This data suggests that the compound may be effective in treating infections caused by these pathogens .

Anti-inflammatory Activity

Sulfonamides are known for their anti-inflammatory properties. A series of studies have focused on their ability to inhibit cyclooxygenase (COX) enzymes, particularly COX-2. The structure of this compound suggests it may also possess this activity due to its sulfonamide group.

In a comparative study involving various sulfonamide derivatives, compounds with similar structural features showed promising results in reducing inflammation in animal models of arthritis .

Anticancer Activity

Recent investigations into the anticancer potential of sulfonamide derivatives have revealed their ability to inhibit tumor cell growth. For instance, studies have shown that compounds with similar moieties can interfere with the proliferation of cancer cells through mechanisms involving apoptosis induction and cell cycle arrest.

A notable case study involved a derivative exhibiting significant cytotoxic effects against human cancer cell lines (e.g., MCF-7 breast cancer cells). The IC50 value was found to be approximately 15 µM, indicating substantial potency .

The biological activity of this compound is likely mediated through several mechanisms:

  • Enzyme Inhibition : The sulfonamide group may inhibit key enzymes involved in bacterial metabolism or inflammatory pathways.
  • Cell Cycle Disruption : Similar compounds have been shown to disrupt the cell cycle in cancer cells.
  • Receptor Interaction : Potential interactions with specific receptors could lead to altered signaling pathways associated with inflammation and cancer progression.

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